![molecular formula C14H14ClN3O B2354594 3-氯-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)苯甲酰胺 CAS No. 2034339-77-8](/img/structure/B2354594.png)

3-氯-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

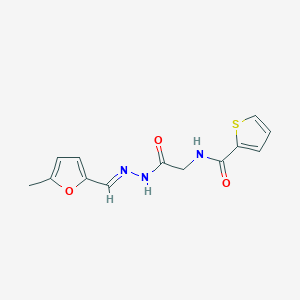

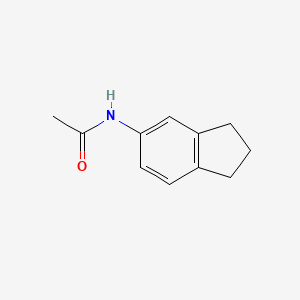

The compound “3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound that is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class . It is synthesized in a cost-efficient manner and can be modified by various functional groups .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .科学研究应用

Agricultural Chemistry: Herbicide Development

The compound is utilized in the synthesis of pyraclonil , an herbicide that exhibits excellent control over both susceptible and resistant weed populations . It operates by inhibiting protoporphyrinogen oxidase, an enzyme critical for chlorophyll synthesis in plants, thereby preventing weed growth in crops like rice, fruits, and vegetables.

Medicinal Chemistry: Drug Research

This chemical scaffold is employed in drug discovery, particularly as a core structure in the development of new pharmaceuticals . Its unique structure allows for the creation of a variety of derivatives, which can be screened for therapeutic activity across a range of diseases.

Biochemistry: Enzyme Inhibition Studies

As an inhibitor of certain enzymes, this compound is valuable in biochemical research to understand enzyme mechanisms and to develop enzyme-based assays for various biological studies .

Chemical Synthesis: Building Blocks

This compound serves as a building block in chemical synthesis, providing a versatile starting point for the construction of complex molecules. Its reactivity can be harnessed to create a wide array of chemical entities with potential applications in various fields of chemistry .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of a class of nitrogen-containing heterocycles . These heterocycles are structural elements of natural products and pharmaceutically active compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that the compound is a type of polyp enzyme inhibitor . It inhibits the synthesis of adenosine diphosphate , which is a crucial enzyme in many organic phosphorus pesticides .

Biochemical Pathways

The compound affects the biochemical pathways involving the polyp enzymes . By inhibiting the synthesis of adenosine diphosphate, it disrupts the normal functioning of these pathways

Pharmacokinetics

It is known that the compound is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

It has been observed that the compound has a good control effect on both susceptible and resistant populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .

未来方向

The future directions for this compound could involve further modification of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . Additionally, the compound’s potential as an inhibitor of Hepatitis B Virus suggests it could be further explored for therapeutic applications .

属性

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-4,6,8,12H,5,7,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXUCMHAHMLHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)

![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)

![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)